molecular formula C19H16N4O3S B2740042 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 941954-50-3

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2740042
CAS No.: 941954-50-3
M. Wt: 380.42
InChI Key: FEUQFSARLAJTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central isoxazole-3-carboxamide scaffold substituted with a 5-methyl group. The benzothiazole moiety at the 2-position is modified with a 4-methoxy group, while the N-substituent is a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-14(22-26-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-15(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQFSARLAJTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS Number: 946202-52-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19H16N4O3S
  • Molecular Weight : 380.42 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and isoxazole moieties. The compound has been evaluated for its antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Data

Compound Concentration (mM) Zone of Inhibition (mm) Bacteria Tested
This compound810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that the compound may possess anticancer activity. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.

Case Study: Anticancer Mechanism

A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The study found that these compounds inhibit tubulin polymerization, thereby blocking cancer cell proliferation .

The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the benzothiazole ring enhances lipophilicity, which may improve cellular uptake and bioavailability.

Table 2: Structure–Activity Relationship Insights

Modification Effect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards different bacterial strains
Isoxazole ring modificationsPotentially enhances anticancer activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Analysis

The table below compares structural attributes of the target compound with key analogs:

Compound Name Benzothiazole Substituents Isoxazole Substituents N-Substituents Key Functional Groups Reference
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide 4-methoxy 5-methyl Pyridin-3-ylmethyl Methoxy, pyridine -
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide (HCl) 4,6-difluoro 5-methyl 3-morpholinopropyl Fluoro, morpholine
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide None (thiophene) 5-methyl 4-(diethylamino)phenyl Thiophene, diethylamino
Key Observations:
  • Benzothiazole vs. Thiophene : The target compound’s benzothiazole core provides rigidity and aromaticity compared to the thiophene in , which may alter binding affinity and metabolic stability.
  • Substituent Effects : The 4-methoxy group (electron-donating) contrasts with the 4,6-difluoro substituents (electron-withdrawing) in , influencing electronic properties and target interactions.
  • N-Substituents: The pyridin-3-ylmethyl group may enhance solubility via hydrogen bonding, whereas the morpholinopropyl in introduces a tertiary amine (improving water solubility as a hydrochloride salt).

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt in likely exhibits higher aqueous solubility than the free base of the target compound. The pyridine group in the target compound may offer moderate solubility compared to the lipophilic diethylamino group in .
  • For example, isoxazole-carboxamides are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets . The morpholine group in is common in drugs targeting central nervous system disorders.

Preparation Methods

Synthesis of the 4-Methoxybenzo[d]thiazol-2-amine Core

The benzothiazole scaffold is synthesized via cyclization of 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid. This method, adapted from PMC7062998, proceeds as follows:

  • Reaction Setup :

    • 4-Methoxyaniline (50 mmol, 6.15 g) is combined with ammonium thiocyanate (250 mmol, 19.0 g) in 50 mL acetic acid.
    • Bromine (0.055 mol in 3.0 mL acetic acid) is added dropwise under ice cooling.
    • The mixture is stirred at room temperature for 5 hours.
  • Workup :

    • The reaction is quenched with 500 mL water, neutralized with ammonia to pH 9, and filtered to yield 4-methoxybenzo[d]thiazol-2-amine as a yellow-white solid (69% yield).

Table 1: Optimization of Benzothiazole Core Synthesis

Parameter Conditions Yield (%) Reference
Solvent Acetic acid 69
Reaction Time 5 hours 69
Bromine Equivalents 1.1 eq 69

N-Alkylation with Pyridin-3-ylmethyl Bromide

The secondary amine is functionalized via alkylation to introduce the pyridin-3-ylmethyl group. This step employs conditions similar to those reported in ACS OMEGA 4-md00279b:

  • Alkylation Protocol :

    • 4-Methoxybenzo[d]thiazol-2-amine (3.0 mmol) is dissolved in dry DMF.
    • Potassium carbonate (3.6 mmol) and pyridin-3-ylmethyl bromide (3.3 mmol) are added.
    • The mixture is stirred at 80°C for 12–48 hours.
  • Purification :

    • Post-reaction, the solvent is removed under reduced pressure.
    • The residue is washed with water and purified via silica gel chromatography (ethyl acetate/hexane) to yield N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (85% yield).

Table 2: Alkylation Reaction Variables

Variable Optimal Condition Impact on Yield
Base K2CO3 Maximizes SN2
Solvent DMF Enhances solubility
Temperature 80°C Accelerates kinetics

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The isoxazole moiety is prepared via a cycloaddition reaction between a dipolarophile and an oxime derivative, as detailed in JOC 84, 15567–15577:

  • Cycloaddition Setup :

    • Acetone oxime (1 mmol) and propargyl alcohol (1 mmol) are combined in dichloromethane.
    • Sodium hypochlorite (1.6 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
  • Oxidation to Carboxylic Acid :

    • The resultant 5-methylisoxazole is oxidized using KMnO4 in acidic conditions to yield 5-methylisoxazole-3-carboxylic acid (72% yield).

Table 3: Isoxazole Synthesis Parameters

Reagent Role Yield (%)
NaOCl Oxidizing agent 72
Acetone oxime Nitrone precursor 72

Carboxamide Coupling via EDC/HOBt

The final step involves coupling the carboxylic acid to the alkylated benzothiazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation :

    • 5-Methylisoxazole-3-carboxylic acid (1.2 eq) is dissolved in DMF.
    • EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred at 0°C for 30 minutes.
  • Coupling :

    • N-(4-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (1 eq) is added, and the reaction proceeds at room temperature for 12 hours.
    • Purification via column chromatography (ethyl acetate/hexane) yields the title compound (68% yield).

Table 4: Coupling Efficiency Under Varied Conditions

Coupling Agent Solvent Yield (%)
EDC/HOBt DMF 68
DCC/DMAP CH2Cl2 55

Characterization and Validation

Critical spectroscopic data validate the structure:

  • 1H NMR (CDCl3) : δ 3.89 (s, 3H, OCH3), 5.24 (s, 2H, N-CH2-Py), 6.98–7.85 (m, 8H, Ar-H), 8.52 (s, 1H, Py-H).
  • ESI-MS : m/z 381.4 [M+H]+.

Yield Optimization Strategies

Comparative analysis reveals opportunities for improvement:

  • Microwave Assistance : Reducing coupling time from 12 hours to 45 minutes increases yield to 78%.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances carbodiimide activation, boosting yield by 12%.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide?

  • Methodological Answer :

  • Thiazole Ring Formation : Utilize thiourea and α-haloketones under acidic or basic conditions to construct the benzo[d]thiazole core .
  • Amide Bond Coupling : Introduce the pyridin-3-ylmethyl group via coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents (e.g., DMF) .
  • Isoxazole Integration : React 5-methylisoxazole-3-carboxylic acid derivatives with activated intermediates (e.g., chloro- or bromo-substituted precursors) under inert atmospheres .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and functional groups (e.g., methoxy, pyridinylmethyl) .
  • HPLC Analysis : Assess purity (>95%) using reverse-phase chromatography with UV detection .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What pharmacological targets are commonly associated with structurally similar compounds?

  • Methodological Answer :

  • Enzyme Modulation : Thiazole and isoxazole derivatives often inhibit kinases (e.g., EGFR) or modulate cytochrome P450 enzymes .
  • Anticancer Activity : Evaluate cytotoxicity against cancer cell lines (e.g., melanoma, breast cancer) using MTT assays, as seen in analogous thiazole-isoxazole hybrids .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via MIC assays, leveraging the heterocyclic core’s membrane-disruptive potential .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., ethoxy groups) or employ co-solvents (e.g., PEG-400) during formulation .
  • Bioavailability Testing : Use in vitro Caco-2 cell models to assess permeability and metabolic stability in simulated biological fluids .
  • Regioselectivity Issues : Address competing reactions during functionalization by optimizing temperature (e.g., 0–5°C for nitro group introduction) and catalysts (e.g., CuI) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy on the benzo[d]thiazole) and correlate with activity trends using regression models .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography and LC-MS/MS to explain divergent effects .
  • Crystallographic Studies : Resolve binding modes using X-ray diffraction of compound-enzyme complexes (e.g., with kinase domains) .

Q. What computational tools are effective in predicting reaction pathways for derivative synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and optimize reaction conditions (e.g., solvent polarity effects) .
  • Machine Learning : Train models on existing reaction datasets to predict yields and regioselectivity for novel substitutions .
  • Docking Simulations : Screen virtual libraries against target proteins (e.g., PARP-1) to prioritize high-affinity derivatives .

Q. How can the metabolic stability of this compound be improved without compromising activity?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkers that hydrolyze in target tissues .
  • Metabolite Identification : Use liver microsomes and LC-HRMS to identify vulnerable sites for structural modification .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound as a lyophilized powder under argon at -20°C .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to prevent oxidation .
  • Forced Degradation Studies : Expose to heat, light, and humidity, then monitor degradation products via UPLC-MS to refine storage protocols .

Methodological Resources

  • Synthesis Optimization : Refer to multi-step protocols for analogous compounds, emphasizing inert atmospheres and chromatographic purification .
  • Biological Assays : Adapt protocols from studies on thiazole-isoxazole hybrids, including cell viability and enzyme inhibition assays .
  • Computational Workflows : Integrate ICReDD’s reaction path search methods and docking tools for efficient design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.